2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Catalog No.
S1776573
CAS No.
174569-25-6
M.F
C32H59NO17
M. Wt
729.814
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propan...

CAS Number

174569-25-6

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate

Molecular Formula

C32H59NO17

Molecular Weight

729.814

InChI

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3

InChI Key

KLSDLLFNPXNSEL-UHFFFAOYSA-N

SMILES

COCCOCCC(=O)ON1C(=O)CCC1=O

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound recognized for its role as a click linker in antibody-drug conjugation (ADC) applications. This compound features a molecular formula of C10H15N2O6C_{10}H_{15}N_{2}O_{6} and a molecular weight of approximately 245.23 g/mol. Its structure includes an N-hydroxysuccinimide (NHS) ester, which is crucial for forming stable amide bonds with primary amines found in proteins and other biomolecules .

There is no current information regarding a specific mechanism of action for this compound.

  • Succinimide derivatives can exhibit irritant or allergenic properties [].
  • Esters can be flammable and may have some degree of toxicity depending on the specific structure.

The primary reaction involving 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is its interaction with primary amines. The NHS ester reacts with these amines to produce stable amide bonds, facilitating the conjugation of drugs to antibodies or other proteins. This reaction is pivotal in the design of targeted therapies, allowing for precise delivery of therapeutic agents .

The compound exhibits significant biological activity, particularly in the context of drug delivery systems. Its ability to form stable linkages with proteins enhances the efficacy and specificity of therapeutic agents. Additionally, derivatives of this compound have been explored for their anticonvulsant properties, showing broad-spectrum activity in preclinical seizure models. Some derivatives have demonstrated distinct potency and safety profiles compared to traditional antiepileptic medications .

Synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the following steps:

  • Formation of the NHS Ester: The NHS ester is synthesized by reacting 3-(2-methoxyethoxy)propanoic acid with N-hydroxysuccinimide.
  • Pyrrolidine Derivation: The dioxopyrrolidine moiety is introduced through cyclization reactions involving appropriate precursors.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.

These methods leverage standard organic synthesis techniques and can be modified based on specific research needs .

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has several applications:

  • Antibody-Drug Conjugates: It serves as a linker in ADCs, enhancing the delivery of cytotoxic drugs directly to cancer cells.
  • Protein Modification: The compound is utilized in protein engineering to modify lysine residues, improving protein stability and functionality.
  • Biochemical Research: It plays a role in various biochemical assays and studies aimed at understanding protein interactions and modifications .

Research indicates that 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate interacts primarily with primary amines on proteins and oligonucleotides. This interaction facilitates the formation of stable conjugates that can influence cellular signaling pathways and enhance drug efficacy. Studies have shown that its application can improve monoclonal antibody production by increasing glucose uptake and ATP levels in cell cultures .

Several compounds share structural or functional similarities with 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:

Compound NameMolecular FormulaUnique Features
m-PEG2-NHS esterC10H15NO6PEG linker enhances solubility in aqueous media
4-(N-hydroxysuccinimido)-butanoic acidC8H13NO4Used for protein labeling
3-(dimethylamino)-propylamineC5H14N2Commonly used in drug delivery systems
N-succinimidyl propionateC7H11NO4Similar NHS functionality but different chain length

While these compounds may exhibit similar functionalities, the unique combination of the dioxopyrrolidine structure and the methoxyethoxy group in 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate provides distinct advantages in terms of stability and reactivity in biochemical applications .

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate represents a heterobifunctional chemical compound featuring a reactive N-hydroxysuccinimide ester group linked to a methoxy-terminated polyethylene glycol spacer [1]. The compound's molecular formula is C₁₀H₁₅NO₆, with a precisely determined molecular weight of 245.23 grams per mole [1] [3]. The MDL number assigned to this compound is MFCD13184972, and it is identified by CAS number 1127247-34-0 [1] [3].

The structural architecture encompasses a 2,5-dioxopyrrolidin-1-yl moiety, which constitutes the reactive N-hydroxysuccinimide ester functionality, coupled to a propanoate chain that incorporates a 2-methoxyethoxy substituent [3] [7]. The SMILES notation for this compound is represented as O=C(ON1C(CCC1=O)=O)CCOCCOC, clearly delineating the connectivity between the succinimidyl ester and the ether-containing alkyl chain [1].

This compound functions as a polyethylene glycol linker containing an N-hydroxysuccinimide ester group, designed specifically for labeling primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules [3] [7]. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media while maintaining the reactivity of the N-hydroxysuccinimide ester terminus [3] [7].

Physical Properties

Solubility Profile

The solubility characteristics of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate exhibit distinct patterns across different solvent systems [7] . The compound demonstrates solubility in dimethyl sulfoxide, dichloromethane, and dimethylformamide, representing favorable dissolution in polar aprotic solvents [7]. This solubility profile is consistent with compounds containing both hydrophilic polyethylene glycol segments and lipophilic ester functionalities.

Research indicates that compounds with similar polyethylene glycol-N-hydroxysuccinimide ester structures exhibit moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and acetone, while displaying limited solubility in water . For biological applications, pre-dissolution in dimethyl sulfoxide followed by dilution in aqueous buffers at concentrations not exceeding one percent dimethyl sulfoxide is recommended to avoid solvent toxicity .

The enhanced solubility in organic solvents facilitates synthetic modifications and purification processes, while the retained water compatibility enables bioconjugation applications under physiological conditions . The methoxy-terminated polyethylene glycol component contributes significantly to the compound's solubility characteristics in both organic and aqueous environments.

Thermal Stability Parameters

Thermal stability data for 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate indicates specific temperature limitations for safe handling and storage [1]. The compound should not be exposed to temperatures exceeding 50 degrees Celsius or 122 degrees Fahrenheit, as indicated by safety documentation [19]. This temperature restriction reflects the thermal sensitivity of the N-hydroxysuccinimide ester functionality.

The thermal decomposition behavior of related N-hydroxysuccinimide esters demonstrates temperature-dependent stability profiles, with degradation pathways involving hydrolysis of the ester bond and potential ring-opening reactions of the succinimidyl moiety [26] [27]. Elevated temperatures accelerate these degradation processes, necessitating controlled temperature storage conditions.

Comparative studies on similar compounds indicate that thermal stability in the presence of moisture is significantly reduced compared to anhydrous conditions [28]. The combination of elevated temperature and humidity creates conditions conducive to hydrolytic degradation of the reactive ester functionality.

Hygroscopic Characteristics

The hygroscopic nature of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate stems from both the polyethylene glycol segment and the N-hydroxysuccinimide ester functionality [1] [21]. Storage recommendations emphasize the importance of maintaining dry conditions, with specifications requiring storage in closed containers under inert atmosphere conditions [1] [23].

The compound exhibits moisture sensitivity due to the susceptibility of the N-hydroxysuccinimide ester group to hydrolysis in the presence of water [26] [29]. Moisture absorption leads to progressive hydrolysis of the reactive ester, converting it to the corresponding carboxylic acid and N-hydroxysuccinimide [26]. This hydrolytic process compromises the compound's utility in bioconjugation applications.

Proper storage protocols require desiccated conditions at temperatures below -20 degrees Celsius in airtight, light-resistant containers to prevent moisture absorption and subsequent degradation [21]. The polyethylene glycol component can also contribute to moisture uptake, further emphasizing the need for stringent humidity control during storage and handling.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopic analysis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate reveals characteristic signals corresponding to the distinct structural components [33]. The N-hydroxysuccinimide ring protons typically appear as multiplets in the 2.8-3.0 parts per million region, representing the methylene protons adjacent to the carbonyl groups [11] [33].

The polyethylene glycol ether chain exhibits characteristic signals in the 3.6-4.2 parts per million range, with the methoxy group appearing as a singlet around 3.4 parts per million [11] [33]. The propanoate methylene protons display distinct chemical shifts reflecting their proximity to the ester carbonyl and ether oxygen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the succinimidyl carbonyl carbons appearing in the 170-175 parts per million region [11]. The ester carbonyl carbon typically resonates around 169-172 parts per million, while the ether carbons appear in the 60-75 parts per million range [11] [33].

Mass Spectrometric Characterization

Mass spectrometric analysis confirms the molecular weight of 245.23 grams per mole for 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate [1] [3]. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 246, corresponding to the addition of a proton to the neutral molecule [33] [34].

Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to the N-hydroxysuccinimide group (115 mass units) and the methoxy group (31 mass units) [33]. The base peak often corresponds to the loss of the entire N-hydroxysuccinimide moiety, producing an ion at mass-to-charge ratio 131.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides accurate molecular weight determination and can distinguish this compound from closely related analogs [34]. The technique proves particularly valuable for confirming the integrity of the compound following synthesis and purification procedures.

Infrared Spectroscopic Features

Infrared spectroscopic analysis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate exhibits characteristic absorption bands that confirm the presence of key functional groups [26] [32]. The N-hydroxysuccinimide ester displays a strong carbonyl stretching vibration around 1740-1748 wavenumbers, typical of activated ester functionalities [26] [29].

The succinimidyl ring carbonyls produce additional absorption bands in the 1700-1720 wavenumber region, distinguishable from the ester carbonyl by their slightly lower frequency [26]. The ether linkages in the polyethylene glycol segment contribute characteristic carbon-oxygen stretching vibrations around 1100 wavenumbers .

Methylene and methyl stretching vibrations appear in the 2800-3000 wavenumber region, while the N-O stretching of the hydroxysuccinimide group produces a characteristic band around 1074 wavenumbers [26]. These spectroscopic features provide definitive identification and purity assessment of the compound.

Stability Profile

Degradation Pathways

The primary degradation pathway for 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves hydrolysis of the N-hydroxysuccinimide ester bond [26] [29]. This hydrolytic process converts the reactive ester to the corresponding carboxylic acid while releasing N-hydroxysuccinimide as a byproduct [26] [33].

Research on N-hydroxysuccinimide ester degradation demonstrates that the hydrolysis reaction follows pseudo-first-order kinetics in aqueous environments [26] [29]. The rate of hydrolysis increases significantly with increasing pH, with half-lives ranging from several hours at physiological pH to minutes under alkaline conditions [29] [30].

Secondary degradation pathways may involve cleavage of the ether linkages under extreme conditions, though these processes typically require elevated temperatures or strongly acidic conditions [27]. The polyethylene glycol segment generally exhibits greater stability than the ester functionality under normal storage and handling conditions.

Environmental Factor Influences

pH significantly influences the stability of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, with alkaline conditions dramatically accelerating hydrolysis rates [26] [29] [30]. Studies indicate that base-catalyzed hydrolysis rates are significantly greater than acid-catalyzed and neutral pH hydrolysis rates for related compounds [30].

Temperature effects on stability follow Arrhenius kinetics, with hydrolysis rates increasing 2.5 to 3.9-fold for every 10 degree Celsius increase in temperature [30]. The combination of elevated temperature and high pH creates particularly aggressive conditions for ester hydrolysis.

Light exposure may contribute to degradation through photochemical processes, particularly affecting the N-hydroxysuccinimide functionality . Storage in amber containers or light-resistant packaging helps minimize photodegradation pathways and maintains compound integrity over extended periods.

XLogP3

-1.1

Dates

Modify: 2023-08-15

Explore Compound Types